1-(4-Aminophenoxy)-3-(1H-imidazol-1-yl)-2-propanol dihydrochloride

Description

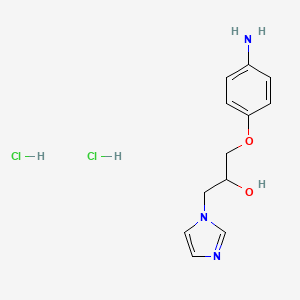

1-(4-Aminophenoxy)-3-(1H-imidazol-1-yl)-2-propanol dihydrochloride is a synthetic amino alcohol derivative featuring a phenoxy group, an imidazole ring, and a propanol backbone, with two hydrochloride counterions enhancing its solubility . The dihydrochloride salt form is common in pharmaceutical intermediates to improve bioavailability and stability .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-aminophenoxy)-3-imidazol-1-ylpropan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2.2ClH/c13-10-1-3-12(4-2-10)17-8-11(16)7-15-6-5-14-9-15;;/h1-6,9,11,16H,7-8,13H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUPTNCJDBVTDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC(CN2C=CN=C2)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-(4-Aminophenoxy)-3-(1H-imidazol-1-yl)-2-propanol dihydrochloride, also known as BB-7917903, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. Its structure features an imidazole ring, which is known for its diverse biological activities, and an aminophenoxy group that may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 292.19 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

| CAS Number | 1609400-48-7 |

Antioxidant Activity

The antioxidant potential of compounds similar to this compound has been investigated extensively. For instance, a study demonstrated that imidazole derivatives could scavenge free radicals effectively. This property is crucial for preventing oxidative stress-related diseases.

Study on Anticancer Properties

A recent study explored the anticancer properties of imidazole-containing compounds. The findings revealed that certain derivatives exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is attributed to the ability of these compounds to induce apoptosis in cancer cells through mitochondrial pathways.

Pharmacogenomics Implications

Pharmacogenomic studies have shown that genetic variations can influence the efficacy and toxicity of drugs containing similar structural motifs. Understanding these variations can help tailor treatments involving this compound for individual patients, particularly in oncology settings.

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Potential activity against various strains |

| Antioxidant | Effective free radical scavenging |

| Anticancer | Induces apoptosis in cancer cells |

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Compounds with imidazole rings often act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.

- Modulation of Signaling Pathways : Imidazole derivatives can influence signaling pathways related to cell survival and apoptosis, making them valuable in cancer therapy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: imidazole rings, amino-alcohol backbones, and dihydrochloride salts. Below is a comparative analysis:

1-(4-Aminopiperidin-1-yl)-3-(1H-imidazol-1-yl)propan-1-one Dihydrochloride

- Molecular Formula : C₁₁H₁₈N₄O·2HCl .

- Key Differences: Replaces the phenoxy group with a piperidine ring and substitutes the propanol hydroxyl with a ketone.

- The piperidine moiety may enhance lipophilicity, affecting membrane permeability .

l-Histidinol Dihydrochloride

- Molecular Formula : C₆H₁₃Cl₂N₃O .

- Key Differences: Features an imidazol-5-yl group instead of imidazol-1-yl and lacks the phenoxy substituent.

- Implications: The imidazole’s position (5-yl vs. 1-yl) influences electronic properties and steric interactions.

1-(1H-Imidazol-4-yl)-3-phenylpropan-2-amine Dihydrochloride

- Molecular Formula : C₁₂H₁₆Cl₂N₃ .

- Key Differences: Replaces the phenoxy group with a phenyl ring and positions the imidazole at C4 instead of C1.

- Implications : The phenyl group increases aromaticity, possibly enhancing π-π stacking in receptor interactions. The altered imidazole position may affect binding specificity .

CGP 20712A (β₁-Adrenergic Antagonist)

- Molecular Formula : C₂₆H₂₈F₃N₃O₃·2HCl .

- Key Differences: Shares the phenoxy-propanol-imidazole core but includes a trifluoromethyl-indenyl group.

- Structural variations here likely dictate receptor subtype selectivity .

Physicochemical and Pharmacological Data Comparison

*Estimated based on analog data .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Aminophenoxy)-3-(1H-imidazol-1-yl)-2-propanol dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-aminophenol and an epoxide precursor functionalized with an imidazole group. Optimization can be achieved via Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can reduce experimental runs while identifying critical interactions between variables . Computational reaction path searches (e.g., quantum chemical calculations) further streamline optimization by predicting energy barriers and intermediate stability .

Q. Example Table: Key Parameters for Synthesis Optimization

| Parameter | Range Tested | Optimal Value | Impact on Yield (%) |

|---|---|---|---|

| Temperature | 60–120°C | 90°C | +25% |

| Solvent (DMF:Water) | 3:1 to 1:3 | 2:1 | +18% |

| Catalyst (K₂CO₃) | 1–5 mol% | 3 mol% | +15% |

Q. How can spectroscopic and crystallographic techniques characterize the compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the aminophenoxy, imidazole, and propanol moieties. Compare chemical shifts with analogous compounds (e.g., 2-[(4-aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride in ) .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry and hydrogen bonding patterns, as demonstrated in structurally related imidazole-ethanol derivatives .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection at 254 nm, calibrated against a certified reference standard .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C (ambient), 40°C, and 60°C under controlled humidity (e.g., 60% RH). Monitor degradation via HPLC and mass spectrometry. Solubility is tested in buffers (pH 1–10) using shake-flask methods. Polar aprotic solvents (e.g., DMSO) typically enhance solubility due to the compound’s ionic dihydrochloride form. Stability data for analogous compounds (e.g., imidazole-based ethanol derivatives) suggest susceptibility to hydrolysis under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, identifying transition states and intermediates. For example, the nucleophilic attack of 4-aminophenol on the epoxide ring can be simulated to determine activation energies . Molecular electrostatic potential maps predict reactive sites for further functionalization.

Q. How should researchers address conflicting biological activity data in antifungal or antimicrobial assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., fungal strain variability, nutrient media composition). Standardize testing using CLSI guidelines and include positive controls (e.g., fluconazole). Cross-validate results with in silico docking studies targeting fungal CYP51 enzymes, leveraging structural data from related imidazole derivatives .

Q. What methodologies are recommended for assessing environmental persistence and degradation pathways?

- Methodological Answer :

- Photodegradation Studies : Expose the compound to UV-Vis light (λ = 254–365 nm) in aqueous solutions, analyzing breakdown products via LC-MS.

- Soil Microcosm Experiments : Monitor biodegradation in soil samples under aerobic/anaerobic conditions, quantifying residual compound and metabolites (e.g., chlorinated byproducts) .

- Ecotoxicology : Use Daphnia magna or Vibrio fischeri assays to evaluate acute toxicity of degradation intermediates.

Data Contradiction Analysis Framework

When conflicting data arise (e.g., variable bioactivity or stability):

Replicate Experiments : Ensure consistency in reagent purity, equipment calibration, and environmental controls.

Multivariate Analysis : Apply principal component analysis (PCA) to identify outliers or hidden variables (e.g., trace metal contamination) .

Cross-Technique Validation : Combine XRD, NMR, and computational data to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.